2-(Bis(2-chlorethyl)amino)ethanolhydrochlorid

Übersicht

Beschreibung

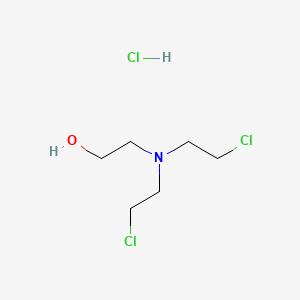

2-(Bis(2-chloroethyl)amino)ethanol hydrochloride is a chemical compound known for its applications in organic synthesis and medicinal chemistry. It is a derivative of ethanolamine, where the amino group is substituted with two 2-chloroethyl groups. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Wissenschaftliche Forschungsanwendungen

2-(Bis(2-chloroethyl)amino)ethanol hydrochloride is utilized in various fields of scientific research:

-

Chemistry

- Used as an intermediate in the synthesis of complex organic molecules.

- Acts as a building block for the preparation of piperazine derivatives .

-

Biology

- Employed in the study of biochemical pathways involving alkylating agents.

- Used to investigate the effects of alkylating agents on DNA and protein synthesis.

-

Medicine

- Serves as a precursor in the synthesis of chemotherapeutic agents.

- Utilized in the development of drugs targeting cancer cells through alkylation of DNA.

-

Industry

- Applied in the production of specialty chemicals and pharmaceuticals.

- Used in the manufacture of agrochemicals and other industrial products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bis(2-chloroethyl)amino)ethanol hydrochloride typically involves the reaction of ethanolamine with 2-chloroethyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

-

Reaction with Thionyl Chloride

Reactants: Ethanolamine and thionyl chloride.

Conditions: The reaction is conducted at low temperatures (0°C) to prevent side reactions. Thionyl chloride is added slowly to a solution of ethanolamine in an inert solvent like benzene.

Procedure: The mixture is then heated to reflux for several hours.

-

Industrial Production Methods

Reactants: Ethanolamine and 2-chloroethyl chloride.

Conditions: The reaction is typically carried out in a solvent such as chloroform at temperatures below 0°C to control the exothermic nature of the reaction.

Procedure: The mixture is stirred and gradually warmed to room temperature, followed by heating to 60-65°C to complete the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Bis(2-chloroethyl)amino)ethanol hydrochloride undergoes various chemical reactions, including:

-

Substitution Reactions

Reagents: Nucleophiles such as amines or thiols.

Conditions: Typically carried out in polar solvents like water or alcohols.

Products: Substituted ethanolamine derivatives.

-

Oxidation Reactions

Reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Conditions: Conducted under acidic or basic conditions.

Products: Oxidized derivatives of ethanolamine.

-

Reduction Reactions

Reagents: Reducing agents such as lithium aluminum hydride.

Conditions: Anhydrous conditions to prevent hydrolysis.

Products: Reduced forms of the compound, often leading to the formation of primary amines.

Wirkmechanismus

The mechanism of action of 2-(Bis(2-chloroethyl)amino)ethanol hydrochloride involves the alkylation of nucleophilic sites in biological molecules. The compound forms covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This alkylation process is crucial in its application as a chemotherapeutic agent, where it targets rapidly dividing cancer cells .

Vergleich Mit ähnlichen Verbindungen

2-(Bis(2-chloroethyl)amino)ethanol hydrochloride can be compared with other alkylating agents such as:

-

Cyclophosphamide

- Similar in its alkylating mechanism but differs in its metabolic activation.

- Used extensively in chemotherapy.

-

Melphalan

- Contains a phenylalanine moiety, making it more selective for certain cancer types.

- Used in the treatment of multiple myeloma.

-

Chlorambucil

- A less reactive alkylating agent with a longer half-life.

- Used in the treatment of chronic lymphocytic leukemia.

These compounds share a common mechanism of action but differ in their chemical structures, pharmacokinetics, and clinical applications .

Biologische Aktivität

2-(Bis(2-chloroethyl)amino)ethanol hydrochloride, commonly referred to as nitrogen mustard, is a synthetic compound notable for its alkylating properties and significant biological activities. This compound has been extensively studied for its potential applications in cancer therapy due to its ability to interfere with DNA synthesis and repair mechanisms.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₃Cl₂N₃O

- CAS Number : 63978-53-0

- Molecular Weight : 174.09 g/mol

The compound features two chloroethyl groups attached to a nitrogen atom, which is further linked to an ethanol moiety. This structure is pivotal for its biological activity, particularly in the context of alkylation reactions.

The primary mechanism of action of 2-(Bis(2-chloroethyl)amino)ethanol hydrochloride involves the formation of reactive intermediates that can alkylate DNA, leading to cross-linking. This cross-linking inhibits DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cells, such as cancer cells. The mechanism can be summarized as follows:

- Activation : The chloroethyl groups undergo nucleophilic attack, releasing reactive ethylene immonium ions.

- Alkylation : These ions can then react with nucleophilic sites on DNA bases, primarily guanine.

- Cross-Linking : The formation of interstrand cross-links prevents the separation of DNA strands during replication.

Anticancer Properties

Numerous studies have demonstrated the efficacy of 2-(Bis(2-chloroethyl)amino)ethanol hydrochloride as an anticancer agent:

- Cell Line Studies : In vitro studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including leukemia and solid tumors. For example, it has been reported to have IC50 values in the low micromolar range against human myeloid leukemia cell lines (HL-60 and U937) .

- Mechanistic Insights : Research indicates that the compound induces apoptosis through the down-regulation of anti-apoptotic proteins (Bcl-2) and up-regulation of pro-apoptotic proteins (Bax), leading to increased fragmentation of DNA .

Antimicrobial Activity

In addition to its anticancer properties, 2-(Bis(2-chloroethyl)amino)ethanol hydrochloride has shown antimicrobial activity against various pathogens:

- Bacterial Inhibition : Studies have reported that this compound exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria.

- Fungal Activity : It also demonstrates antifungal properties, making it a candidate for further exploration in treating infections caused by resistant strains.

Case Studies

- Clinical Applications : A clinical study evaluated the use of nitrogen mustards in combination chemotherapy regimens for treating non-Hodgkin lymphoma. Results indicated improved response rates when combined with other agents compared to monotherapy .

- Toxicology Reports : Investigations into the toxicological profile have revealed dose-dependent effects on normal tissues, underscoring the need for careful dosing strategies in therapeutic applications .

Eigenschaften

IUPAC Name |

2-[bis(2-chloroethyl)amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl2NO.ClH/c7-1-3-9(4-2-8)5-6-10;/h10H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECSLTUASJOEBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCCl)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00981486 | |

| Record name | 2-[Bis(2-chloroethyl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00981486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63978-53-0 | |

| Record name | Ethanol mustard | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063978530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[Bis(2-chloroethyl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00981486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.